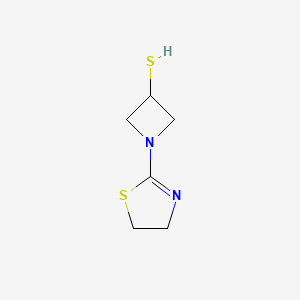
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol is a heterocyclic compound that features both a thiazole and an azetidine ring The thiazole ring contains sulfur and nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
Méthodes De Préparation
The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common synthetic route involves the reaction of a thioamide with a halogenated azetidine under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods can improve the efficiency and consistency of the production process, making the compound more accessible for research and commercial applications.
Analyse Des Réactions Chimiques
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thioether. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides, while nucleophilic substitution can introduce a variety of functional groups onto the thiazole ring.
Applications De Recherche Scientifique
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can interact with biological targets such as enzymes and receptors, leading to various physiological effects.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and other diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The azetidine ring can also interact with receptors, modulating their signaling and leading to various cellular responses. These interactions can result in antimicrobial, antifungal, and other biological effects.
Comparaison Avec Des Composés Similaires
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol can be compared with other similar compounds, such as:
2-Acetylthiazoline: This compound also contains a thiazole ring but lacks the azetidine moiety. It is used as a flavoring agent and has different chemical properties and applications.
Thiazolidine: This compound features a thiazole ring fused with a five-membered ring containing nitrogen. It has been studied for its potential therapeutic applications, including as an antidiabetic agent.
Thiazole: The parent compound of the thiazole family, it is a simple heterocyclic compound with a wide range of applications in chemistry and biology.
The uniqueness of this compound lies in its combination of the thiazole and azetidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
161715-38-4 |
|---|---|
Formule moléculaire |
C6H10N2S2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol |
InChI |
InChI=1S/C6H10N2S2/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2 |
Clé InChI |
WXLPEIBBDQOTFV-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)N2CC(C2)S |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

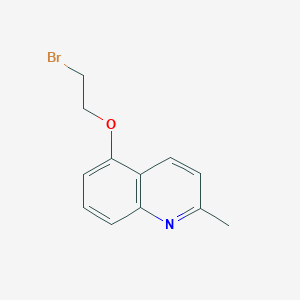
![(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B8809916.png)
![2-(5-Methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B8809920.png)
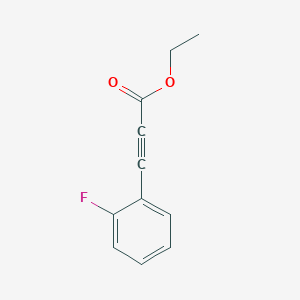
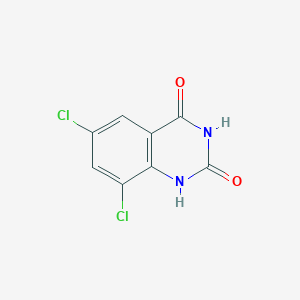
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8809949.png)

![Acetamide, N-[1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-B]pyridin-5-YL]-](/img/structure/B8809960.png)
![2-(Methylthio)-5-nitrobenzo[d]oxazole](/img/structure/B8809964.png)
![tert-butyl N-[(3-chlorophenyl)methyl]carbamate](/img/structure/B8809971.png)
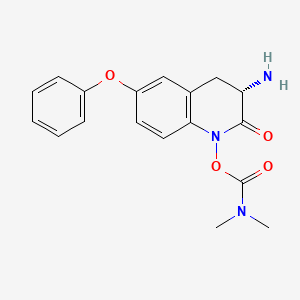
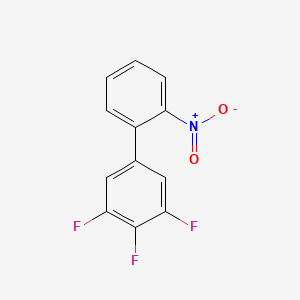
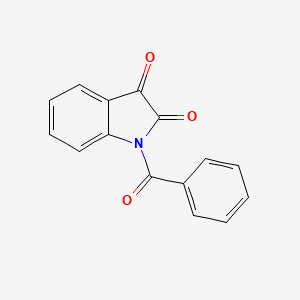
![2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B8810000.png)
